

spectroscopic characterization of Oxazole-4-carbohydrazide NMR IR Mass

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Compound of Interest

Compound Name: Oxazole-4-carbohydrazide

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An In-depth Technical Guide to the Spectroscopic Characterization of **Oxazole-4-carbohydrazide**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the essential spectroscopic techniques required for the unambiguous structural elucidation and characterization of **Oxazole-4-carbohydrazide**. Designed for researchers, chemists, and professionals in drug development, this document moves beyond procedural lists to explain the causal reasoning behind experimental choices, ensuring a robust and validated approach to chemical analysis.

Oxazole-4-carbohydrazide is a heterocyclic compound featuring an oxazole ring, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.^{[1][2]} The carbohydrazide moiety further enhances its potential as a versatile building block for synthesizing more complex pharmaceutical agents.^{[3][4]} Accurate characterization is the bedrock of chemical synthesis and drug discovery, confirming molecular identity, assessing purity, and ensuring reproducible results. This guide details the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to achieve a complete and reliable characterization of this target molecule.^{[1][5]}

Caption: Chemical Structure of **Oxazole-4-carbohydrazide** (C₄H₅N₃O₂).

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For **Oxazole-4-carbohydrazide**, both ^1H and ^{13}C NMR are indispensable for confirming the connectivity and chemical environment of every atom.

Expertise & Experience: Experimental Design

The choice of solvent is critical for obtaining high-quality NMR data. Due to the presence of exchangeable amide (-NH) and amine (-NH₂) protons in the hydrazide group, a protic solvent like methanol-d₄ would lead to proton-deuterium exchange, causing these signals to broaden or disappear. Therefore, an aprotic polar solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is the superior choice.^{[6][7]} It readily dissolves the compound while preserving the signals from the N-H protons, allowing for their direct observation and characterization.

Trustworthiness: Data Acquisition Protocol & Predicted Spectra

A self-validating protocol ensures reproducibility and accuracy. The following steps outline a standard procedure for NMR analysis.

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the dried **Oxazole-4-carbohydrazide** sample.
- **Dissolution:** Dissolve the sample in ~0.7 mL of DMSO-d₆ containing a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).
- **Transfer:** Transfer the solution to a clean, dry 5 mm NMR tube.
- **Instrumentation:** Place the NMR tube in the spectrometer's probe.
- **Data Acquisition:** Acquire the ^1H NMR spectrum using standard parameters (e.g., 400 MHz, 16-32 scans). Following this, acquire the ^{13}C NMR spectrum (e.g., 100 MHz, 1024 or more

scans to achieve adequate signal-to-noise).[5][8]

- Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.0 ppm.

Caption: A standardized workflow for NMR spectroscopic analysis.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) for **Oxazole-4-carbohydrazide**, based on established values for oxazole and hydrazide derivatives.[8][9][10]

Table 1: Predicted ^1H NMR Data (400 MHz, DMSO- d_6)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H2 (Oxazole)	8.5 - 8.8	Singlet (s)	1H
H5 (Oxazole)	8.2 - 8.5	Singlet (s)	1H
-NH (Amide)	9.5 - 10.5	Broad Singlet (br s)	1H
-NH ₂ (Amine)	4.3 - 4.8	Broad Singlet (br s)	2H

Table 2: Predicted ^{13}C NMR Data (100 MHz, DMSO- d_6)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Carbonyl)	160 - 165
C2 (Oxazole)	150 - 155
C5 (Oxazole)	140 - 145
C4 (Oxazole)	130 - 135

Part 2: Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations. Each functional group has a characteristic vibrational frequency, making IR an excellent tool for confirming the presence of the key structural components of **Oxazole-4-carbohydrazide**.

Expertise & Experience: Interpreting Vibrational Modes

For **Oxazole-4-carbohydrazide**, IR spectroscopy serves to confirm the successful incorporation of the carbohydrazide moiety and the integrity of the oxazole ring. The most informative regions of the spectrum will be:

- 3400-3100 cm^{-1} : This region will show characteristic N-H stretching vibrations from the primary amine ($-\text{NH}_2$) and the secondary amide ($-\text{NH}$) of the hydrazide group.[\[4\]](#)[\[7\]](#)
- 1700-1630 cm^{-1} : A strong absorption band here is indicative of the C=O (carbonyl) stretch of the amide, a key feature of the carbohydrazide.[\[11\]](#)
- 1600-1450 cm^{-1} : This region contains C=N and C=C stretching vibrations characteristic of the oxazole ring.[\[6\]](#)[\[12\]](#)
- 1200-1000 cm^{-1} : The C-O-C stretching vibration of the oxazole ether linkage is expected in this fingerprint region.[\[13\]](#)

Trustworthiness: Data Acquisition Protocol

The following protocol for solid-state IR analysis ensures high-quality, reproducible data.

Experimental Protocol: FT-IR Spectroscopy

- Sample Preparation: Grind a small amount (~1-2 mg) of dry **Oxazole-4-carbohydrazide** with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

- **Background Scan:** Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.
- **Sample Scan:** Place the KBr pellet in the sample holder and acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.^{[6][7]}
- **Analysis:** Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Caption: Standardized workflow for FT-IR spectroscopic analysis.

Data Presentation: Characteristic IR Absorptions

Table 3: Predicted Characteristic IR Absorption Bands

Frequency Range (cm ⁻¹)	Vibration Type	Functional Group
3400 - 3200	N-H Stretch	-NH ₂ and -NH (Hydrazide)
3150 - 3100	C-H Stretch	Aromatic C-H (Oxazole)
1680 - 1650	C=O Stretch	Amide I (Hydrazide)
1610 - 1580	C=N Stretch	Oxazole Ring
1550 - 1500	N-H Bend	Amide II (Hydrazide)
1150 - 1050	C-O-C Stretch	Oxazole Ring Ether

Part 3: Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a newly synthesized compound, its primary role is to confirm the molecular weight, and by extension, the molecular formula. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, providing unequivocal confirmation of the elemental composition.

Expertise & Experience: Ionization and Fragmentation Logic

Electron Ionization (EI) is a common and effective technique for volatile, thermally stable small molecules like **Oxazole-4-carbohydrazide**. It involves bombarding the molecule with high-energy electrons, which causes ionization and often extensive fragmentation. This fragmentation provides a unique "fingerprint" that can offer additional structural clues.

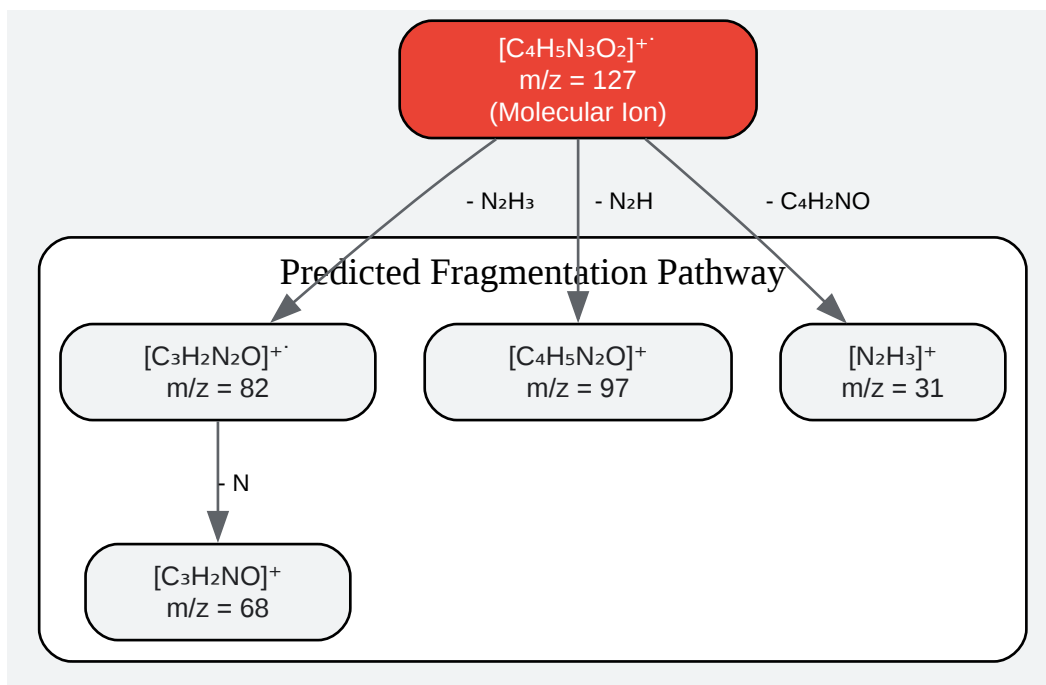
The molecular formula of **Oxazole-4-carbohydrazide** is $C_4H_5N_3O_2$. Its monoisotopic mass is calculated to be 127.0382 Da.^[14] The mass spectrum is therefore expected to show a molecular ion peak (M^{+}) at $m/z = 127$.

The fragmentation pattern can be predicted by considering the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for oxazoles often involve the loss of CO or HCN.^[15] The hydrazide can cleave at the N-N bond or the C-N bond.

Trustworthiness: Data Acquisition Protocol

Experimental Protocol: Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
- **Introduction:** Introduce the sample into the mass spectrometer, for example, via direct insertion probe (for EI) or infusion (for ESI).
- **Ionization:** Ionize the sample using the chosen method (e.g., Electron Ionization at 70 eV).
- **Analysis:** The generated ions are separated by the mass analyzer (e.g., quadrupole or time-of-flight) based on their m/z ratio.
- **Detection:** The detector records the abundance of each ion, generating the mass spectrum.
- **Interpretation:** Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.^[5]



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Caption: Predicted major fragmentation pathways for **Oxazole-4-carbohydrazide** in EI-MS.

Data Presentation: Predicted Mass Spectral Data

Table 4: Predicted Key Ions in Mass Spectrum

m/z	Proposed Ion Formula	Identity/Origin
127	[C ₄ H ₅ N ₃ O ₂] ^{+•}	Molecular Ion (M ^{+•})
97	[C ₄ H ₅ N ₂ O] ⁺	Loss of -NH ₂ radical
82	[C ₃ H ₂ N ₂ O] ^{+•}	Loss of carbohydrazide side chain
68	[C ₃ H ₂ NO] ⁺	Oxazole ring fragment
31	[NH ₂ NH] ⁺	Hydrazide fragment

Conclusion

The comprehensive characterization of **Oxazole-4-carbohydrazide** is reliably achieved through the synergistic application of NMR, IR, and Mass Spectrometry. ^1H and ^{13}C NMR spectroscopy confirms the precise atomic connectivity and chemical environment, providing the core structural framework. Infrared spectroscopy validates the presence of essential functional groups—the oxazole ring and the carbohydrazide moiety—through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the correct molecular weight and elemental composition, with fragmentation analysis offering further structural corroboration. Together, these techniques provide a self-validating system of analysis, ensuring the identity, purity, and structural integrity of the synthesized compound, a critical requirement for its application in research and development.

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